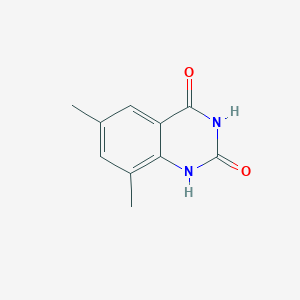
6,8-Dimethylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,8-Dimethylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and biological activity. For instance, derivatives can be synthesized through the reaction of chloroamidines with dialkylcyanamides or via cyclization with phenyl isocyanate derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
- Study Findings :
- Compounds derived from quinazoline-2,4(1H,3H)-dione exhibited moderate antimicrobial activity.
- Notably, certain derivatives showed significant inhibition zones against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively researched. The compound has shown promising results in inhibiting various cancer cell lines.
- Case Study :
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have been investigated for various other pharmacological activities:
- Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties that can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Quinazoline-based compounds have shown promise in reducing inflammation in various models.
- Enzyme Inhibition : Certain derivatives act as inhibitors for key enzymes such as cyclin-dependent kinases and phosphodiesterases .
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Moderate activity; MIC values around 70-80 mg/mL |
| Anticancer | Inhibitory effects on various cancer cell lines | IC50 < 10 µM for several derivatives |
| Antioxidant | Potential to reduce oxidative stress | Specific compounds exhibit notable antioxidant capacity |
| Anti-inflammatory | Reduction of inflammation in biological models | Demonstrated efficacy in preclinical studies |
| Enzyme Inhibition | Inhibition of cyclin-dependent kinases and phosphodiesterases | Significant inhibition observed |
属性
IUPAC Name |
6,8-dimethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPXJPXNKZYQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712027 |
Source


|
| Record name | 6,8-Dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-20-2 |
Source


|
| Record name | 6,8-Dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













